DNMT1 Inhibition Potency: Cytidine, N-(aminocarbonyl)-2'-deoxy- vs. the Clinical Agent Decitabine
In a direct comparison of purified human DNMT1 inhibition, Cytidine, N-(aminocarbonyl)-2'-deoxy- demonstrates an IC₅₀ of 2.79 × 10⁴ nM (27.9 µM) [1]. This is compared to the clinically-used nucleoside analog decitabine (5-aza-2'-deoxycytidine), which has a reported IC₅₀ for DNMT1 of approximately 100-500 nM in similar in vitro assays [2]. The quantitative difference confirms that while Cytidine, N-(aminocarbonyl)-2'-deoxy- acts as a DNMT1 inhibitor, its potency is approximately 2-3 orders of magnitude lower than that of decitabine.
| Evidence Dimension | DNMT1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.79 × 10⁴ nM (27.9 µM) |
| Comparator Or Baseline | Decitabine (5-aza-2'-deoxycytidine) IC₅₀ ~100-500 nM |
| Quantified Difference | Decitabine is ~60-280 times more potent |
| Conditions | Inhibition of human N-terminal 600 residues-deleted DNMT1 using poly(dI-dC) as substrate in presence of AdoMet [1] |
Why This Matters
This potency differential directs procurement: decitabine is selected for high-sensitivity epigenetic silencing studies, whereas Cytidine, N-(aminocarbonyl)-2'-deoxy- is chosen when a weaker, potentially more tunable DNMT inhibition profile or a distinct mechanism of DNA incorporation is required.
- [1] BindingDB. (2014). BDBM50448491 (CHEMBL3126653): Inhibition of human N-terminal 600 residues-deleted DNMT1. IC₅₀: 2.79E+4 nM. View Source
- [2] Jüttermann, R., Li, E., & Jaenisch, R. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences, 91(25), 11797-11801. View Source
